molecular formula C13H15NO4 B1292194 cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid CAS No. 685508-28-5

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Cat. No. B1292194
CAS RN: 685508-28-5
M. Wt: 249.26 g/mol
InChI Key: ZNRUEEQIUVKKBL-WDEREUQCSA-N
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Description

Cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is a derivative of 2-aminocyclobutanecarboxylic acid, which is a cyclobutane-containing amino acid. This compound and its derivatives have been the subject of various studies due to their potential applications in the synthesis of highly rigid beta-peptides and their structural properties .

Synthesis Analysis

The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been achieved through several methods. One approach involves enantiodivergent synthetic sequences that allow for the stereoselective synthesis of the free amino acid and its incorporation into beta-peptides . Another method provides an expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, starting from a readily available cis racemate . Additionally, a refined synthesis has been developed to improve efficiency and simplicity, providing easier access to the racemic cis-cyclobutane beta-amino acid core .

Molecular Structure Analysis

The molecular structure of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been studied using NMR and DFT theoretical calculations. These studies have shown the formation of strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units that confer high rigidity to the molecules both in solution and in the gas phase . The stereochemistry of related compounds has been established by nuclear Overhauser effect spectroscopy experiments .

Chemical Reactions Analysis

The chemical reactions involving cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives include the coupling of cyclobutane residues with linear amino acids to prepare beta,beta- and beta,delta-Dimers . Photochemical routes have also been explored to synthesize hydroxy derivatives with an all-cis geometry . Moreover, the photoisomerization of related cyclopropane derivatives has been studied, indicating a diradical mechanism for the photochemical process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are influenced by the cyclobutane ring, which acts as a structure-promoting unit. The presence of the cyclobutane ring leads to a conformational equilibrium derived from the rotation around the carbamate N-C(O) bond, with the trans form being the major conformer in solution . In the solid state, this equilibrium does not exist, and intermolecular hydrogen bonds are present . The photodimerization of related compounds has been shown to proceed through an excited singlet state, unaffected by the presence of oxygen and demonstrating high stereo-selectivity .

properties

IUPAC Name

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUEEQIUVKKBL-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641001
Record name (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685508-28-5
Record name (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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